

An In-depth Technical Guide to the Thermochemical Properties of Cerium Tetrafluoride

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Compound of Interest

Compound Name: *CeF₄*

Cat. No.: *B612711*

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Cerium tetrafluoride (CeF₄) is a strong oxidizing and fluorinating agent with applications in various fields, including materials science and chemical synthesis. A thorough understanding of its thermochemical properties is crucial for its effective and safe utilization. This guide provides a detailed overview of the key thermochemical data for CeF₄, the experimental methodologies used for their determination, and logical workflows for its synthesis and analysis.

Core Thermochemical Data

The thermodynamic stability and reactivity of Cerium Tetrafluoride are defined by its thermochemical properties. The most reliably determined values are for its enthalpy of formation and sublimation.

Table 1: Thermochemical Data for Cerium Tetrafluoride (CeF₄) at 298.15 K

Property	Symbol	State	Value	Units
Standard Enthalpy of Formation	$\Delta_f H^\circ$	solid	-1939.9 ± 7.6	kJ/mol
Standard Enthalpy of Sublimation	$\Delta_s H^\circ$	solid	270.2 ± 1.7	kJ/mol
Standard Enthalpy of Formation	$\Delta_f H^\circ$	gas	-1669.6 ± 7.8	kJ/mol

Note: Data for standard molar entropy (S°) and standard Gibbs free energy of formation ($\Delta_f G^\circ$) for solid CeF_4 are not readily available in the reviewed literature. The Gibbs free energy of formation can be calculated using the Gibbs-Helmholtz equation ($\Delta G^\circ = \Delta H^\circ - T\Delta S^\circ$) if the standard molar entropy is known[1][2].

Table 2: Physical and Chemical Properties of Cerium Tetrafluoride (CeF_4)

Property	Value
Chemical Formula	CeF_4
Molar Mass	216.11 g/mol
Appearance	White crystalline solid
Density	4.77 g/cm ³
Melting Point	Decomposes at >600 °C
Thermal Behavior	Sublimes with incongruent decomposition

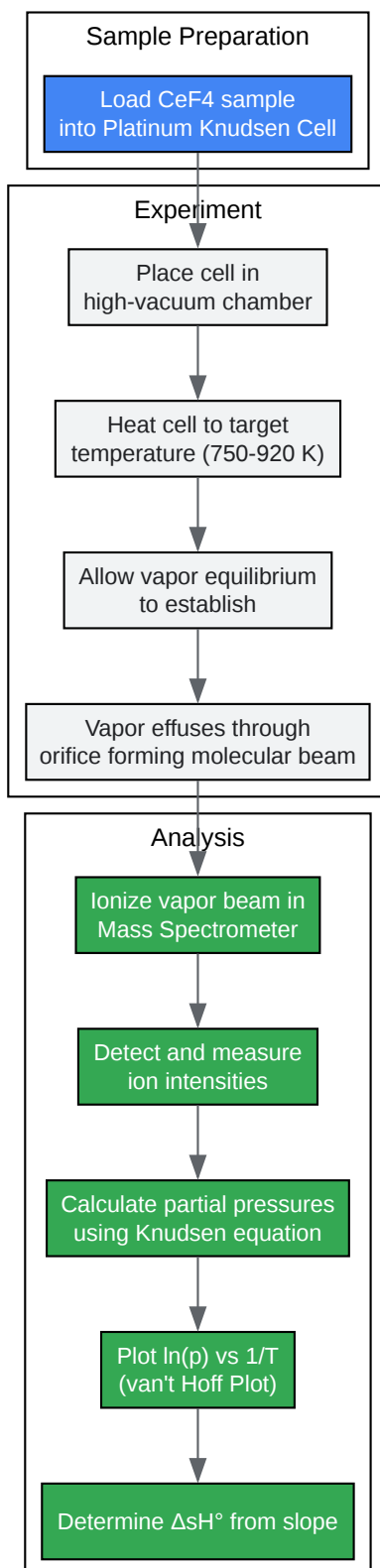
Experimental Protocols

The determination of thermochemical data for reactive compounds like CeF_4 requires specialized high-temperature experimental techniques.

2.1. Knudsen Effusion Mass Spectrometry (KEMS)

Knudsen Effusion Mass Spectrometry is a high-temperature technique used to measure vapor pressures of low-volatility materials and to determine their sublimation enthalpies.

- Principle: A solid sample is placed in a thermally stable, non-reactive container, known as a Knudsen cell (for CeF_4 studies, platinum cells are used). The cell is heated in a high-vacuum chamber to a specific temperature, allowing equilibrium to be established between the condensed phase and its vapor. A small amount of the vapor effuses through a tiny orifice in the cell lid, forming a molecular beam. This beam is then directed into the ion source of a mass spectrometer, where the gaseous species are ionized, separated by their mass-to-charge ratio, and detected.
- Methodology for CeF_4 :
 - A sample of solid CeF_4 is loaded into a platinum Knudsen effusion cell.
 - The cell is placed in a high-vacuum chamber and heated to a temperature range of 750–920 K.
 - At various stable temperatures, the ion intensities of the effusing vapor species are measured using a mass spectrometer.
 - Studies have shown that the sublimation of CeF_4 competes with its thermal decomposition into solid Cerium Trifluoride (CeF_3)[3].
 - The vapor pressure (p) is calculated from the measured ion intensities using the Knudsen equation.
 - The enthalpy of sublimation ($\Delta_s H^\circ$) is determined from the temperature dependence of the vapor pressure by applying the Clausius-Clapeyron equation, typically through a van't Hoff plot ($\ln(p)$ vs. $1/T$).



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Figure 1. Experimental workflow for determining the enthalpy of sublimation of CeF_4 using KEMS.

2.2. Calorimetry

Calorimetry is the science of measuring heat flow associated with chemical reactions or physical changes. The enthalpy of formation of CeF_4 was determined from experiments involving the joint fluorination of CeF_3 and platinum. While specific protocols for CeF_4 are proprietary, the general principle of reaction calorimetry applies.

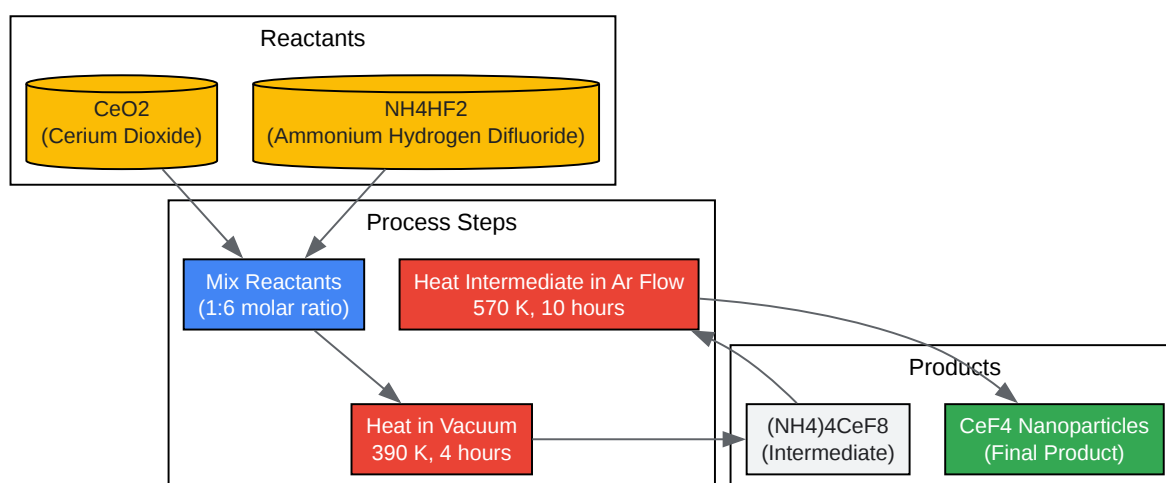
- Principle: A reaction is carried out in a device called a calorimeter. The heat released or absorbed by the reaction (q_{rxn}) causes a temperature change in the calorimeter and its contents. By measuring this temperature change (ΔT) and knowing the heat capacity of the calorimeter system (C_{cal}), the heat of the reaction can be calculated ($q_{\text{rxn}} = -C_{\text{cal}} \times \Delta T$).
- General Methodology (Constant Pressure "Coffee-Cup" Calorimetry):
 - Known quantities of reactants are placed in an insulated container (the calorimeter) equipped with a thermometer or temperature probe and a stirrer.
 - The initial temperature of the reactants is recorded.
 - The reaction is initiated. For an exothermic reaction, the temperature of the solution and the calorimeter increases; for an endothermic reaction, it decreases.
 - The temperature is monitored until it reaches a maximum or minimum and then begins to return to the ambient temperature.
 - The change in temperature (ΔT) is determined by extrapolating the cooling/warming curve back to the time of mixing.
 - The heat absorbed by the solution is calculated using $q = m \times c \times \Delta T$, where 'm' is the mass of the solution and 'c' is its specific heat capacity.
 - The heat absorbed by the calorimeter itself ($q_{\text{cal}} = C_{\text{cal}} \times \Delta T$) is added to find the total heat change.

- The enthalpy change of the reaction (ΔH) is then determined by dividing the total heat by the number of moles of the limiting reactant.

Synthesis Pathway

Cerium tetrafluoride can be produced via several routes. A notable method is the dry synthesis of nanoscale CeF_4 polycrystals, which involves the thermal decomposition of an ammonium cerium fluoride intermediate.

- Protocol for Nanoscale CeF_4 Synthesis:
 - Intermediate Synthesis: Cerium dioxide (CeO_2) and ammonium hydrogen difluoride (NH_4HF_2) are mixed in a 1:6 molar ratio[4][5]. The mixture is heated in a vacuum at 390 K (117 °C) for approximately 4 hours to form the intermediate compound, $(\text{NH}_4)_4\text{CeF}_8$.
 - Decomposition: The $(\text{NH}_4)_4\text{CeF}_8$ intermediate is then transferred to a platinum crucible and heated in a furnace under an inert argon gas flow.
 - CeF_4 Formation: The furnace temperature is raised to 570 K (297 °C) and held for about 10 hours. During this step, the intermediate decomposes to yield nanoscale Cerium Tetrafluoride (CeF_4).



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Figure 2. Logical workflow for the dry synthesis of nanoscale Cerium Tetrafluoride (CeF_4).

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